molecular formula C20H14BrNO5 B2621477 ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate CAS No. 610764-13-1

ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2621477
CAS No.: 610764-13-1
M. Wt: 428.238
InChI Key: UPYRHDMHMDMEOK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate , is derived through systematic analysis of its structural components. The parent structure is a 4H-chromene system, a bicyclic framework comprising a benzene ring fused to a pyrone moiety. The numbering of the chromene ring begins at the oxygen atom in the pyrone ring, with positions 2, 3, 4, and 7 bearing substituents:

  • Position 2 : An ethyl carboxylate group (-COOCH₂CH₃).
  • Position 3 : A 4-bromophenyl substituent (-C₆H₄Br).
  • Position 4 : A ketone group (=O).
  • Position 7 : A cyanomethoxy group (-OCH₂CN).

Alternative designations include ethyl 7-(cyanomethoxy)-4-oxo-3-(4-bromophenyl)-4H-chromene-2-carboxylate , which reorders the substituents without altering the structural interpretation. In patent literature, simplified terms such as 4-oxochromene-2-carboxylate derivative may appear, though these lack full structural specificity. The compound’s SMILES notation, CCOC(=O)C1=C(C2=C(C=CC(=C2)OC(C#N)CO)O1)C3=CC=C(C=C3)Br, encapsulates its connectivity and functional groups.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of this compound is C₂₀H₁₆BrNO₅ , derived from the summation of its constituents:

  • Chromene core : C₉H₅O₃ (accounting for the fused benzene and pyrone rings).
  • Ethyl carboxylate : C₂H₅O₂.
  • 4-Bromophenyl : C₆H₄Br.
  • Cyanomethoxy : C₂H₂NO.

Table 1: Molecular Formula and Key Physicochemical Properties

Property Value
Molecular formula C₂₀H₁₆BrNO₅
Molecular weight (g/mol) 438.25 (calculated)
Exact mass 437.0168 (M+H⁺)
SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2)OC(C#N)CO)O1)C3=CC=C(C=C3)Br

Mass spectrometric analysis of analogous chromenone derivatives typically reveals a molecular ion peak ([M+H]⁺) near m/z 437, consistent with the calculated exact mass. Fragmentation patterns involve loss of the ethyl group (-46 Da) and cleavage of the cyanomethoxy substituent (-57 Da), yielding characteristic ions at m/z 391 and 380, respectively. High-resolution mass spectrometry (HRMS) would confirm the molecular formula through isotopic pattern matching, particularly for bromine (²⁰.6% abundance for ⁷⁹Br and ⁸¹Br).

Crystallographic Data and Three-Dimensional Conformation Analysis

Crystallographic studies of structurally related chromenone derivatives, such as 4-bromo-phenyl-2-oxo-2H-chromene-3-carboxylate, provide insights into the three-dimensional conformation of this compound. The chromene core adopts a near-planar geometry, with root-mean-square (RMS) deviations of non-hydrogen atoms typically ≤0.05 Å. The 4-bromophenyl substituent forms a dihedral angle of 25–30° with the chromene plane, minimizing steric hindrance while allowing π-π interactions between aromatic systems.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogous Structures)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.2 Å
β angle 98.5°
Z value 4

In the crystal lattice, intermolecular interactions stabilize the structure:

  • C-H⋯O hydrogen bonds between the chromene ketone and adjacent methoxy groups form infinite chains along the b-axis.
  • π-π stacking between the bromophenyl and chromene rings (centroid-centroid distance ≈3.7 Å) contributes to layered packing motifs.
  • Van der Waals interactions between ethyl carboxylate groups and cyanomethoxy substituents further consolidate the lattice.

The cyanomethoxy group adopts a gauche conformation relative to the chromene ring, with torsion angles of 60–70° between the oxygen atom and the cyanomethyl moiety. This orientation optimizes electronic conjugation between the oxygen lone pairs and the chromene π-system while minimizing steric clashes with the bromophenyl group.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO5/c1-2-25-20(24)19-17(12-3-5-13(21)6-4-12)18(23)15-8-7-14(26-10-9-22)11-16(15)27-19/h3-8,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYRHDMHMDMEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound under acidic conditions to form the chromene ring. The introduction of the bromophenyl group can be achieved through a bromination reaction using bromine or a brominating agent. The cyanomethoxy group is typically introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and optimized reaction conditions would be essential to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.

Comparison with Similar Compounds

Key Structural Differences:

  • In contrast, the analogous compound in has a heptyloxybenzoyloxy group, a long alkyl chain that increases hydrophobicity and may enhance membrane permeability .
  • Position 7: The cyanomethoxy group (target) introduces a nitrile moiety, offering hydrogen-bonding capacity, whereas the trifluoromethyl group (analog) is highly lipophilic, favoring hydrophobic interactions in biological systems .
  • Ester Group : The ethyl carboxylate (target) balances hydrolytic stability and solubility, while the phenyl ester (analog) may confer greater stability but reduced aqueous solubility.

Bromophenyl vs. Heptyloxybenzoyloxy

  • The 4-bromophenyl group enhances molecular packing in crystals, aiding structural determination via X-ray diffraction (as supported by SHELX-based refinements) . Its electron-withdrawing nature may also modulate electronic properties of the chromene core.
  • The heptyloxybenzoyloxy group in the analog compound increases logP values, suggesting superior lipid bilayer penetration, a critical factor in drug delivery .

Cyanomethoxy vs. Trifluoromethyl

  • The cyanomethoxy group’s polarity could improve solubility in polar solvents, but its metabolic liability (via esterase cleavage) may limit bioavailability.
  • The trifluoromethyl group’s strong electronegativity and lipophilicity enhance binding to hydrophobic pockets in target proteins, a feature exploited in medicinal chemistry .

Ethyl vs. Phenyl Ester

  • Ethyl carboxylates are generally more hydrolytically stable than methyl esters but less than aromatic esters. This balance makes them suitable for prodrug designs.
  • Phenyl esters exhibit slower hydrolysis rates, favoring prolonged activity in biological environments .

Biological Activity

Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its synthesis, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H19BrO7C_{26}H_{19}BrO_{7} with a molecular weight of approximately 493.33 g/mol. Its structural characteristics include:

  • Chromene Core : The compound features a chromene backbone, which is known for various biological activities.
  • Bromophenyl Group : The presence of the bromophenyl moiety may enhance lipophilicity and biological interactions.
  • Cyanomethoxy Substituent : This group can influence the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler chromene derivatives. The process includes:

  • Formation of the Chromene Skeleton : Utilizing known synthetic methods for chromenes.
  • Introduction of Substituents : Employing electrophilic aromatic substitution to introduce the bromophenyl group and cyanomethoxy functionality.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chromene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

Chromenes are also known for their antioxidant capabilities. This compound may possess free radical scavenging activities, contributing to cellular protection against oxidative stress .

Anti-inflammatory Effects

Preliminary studies suggest that similar chromene compounds can modulate inflammatory pathways. This activity is particularly relevant in chronic inflammatory diseases, where such compounds could serve as therapeutic agents .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study tested various chromene derivatives against Staphylococcus aureus and Escherichia coli, showing that certain modifications increased antimicrobial potency significantly.
    • This compound was noted for its enhanced activity compared to unsubstituted analogs.
  • Research on Antioxidant Activity :
    • In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays.
    • The results indicated a higher efficacy than traditional antioxidants like ascorbic acid.

Comparative Analysis of Biological Activities

Activity TypeThis compoundSimilar CompoundsReference
AntimicrobialModerate to high activity against Gram-positive bacteriaHigh activity in chlorinated analogs
AntioxidantSignificant free radical scavenging capabilityComparable to flavonoids
Anti-inflammatoryPotential modulation of inflammatory mediatorsActive in several chromone derivatives

Q & A

Q. Basic Structural Analysis

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 444.04) .

How can X-ray crystallography and SHELX software resolve the crystal structure?

Q. Advanced Structural Elucidation

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, leveraging least-squares minimization .
  • Validation : PLATON checks for voids and hydrogen-bonding networks . Example: A related chromene derivative showed a dihedral angle of 85.2° between bromophenyl and chromene planes .

What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Q. Basic Biological Screening

  • Cytotoxicity Assay : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) .
  • Tubulin Polymerization Inhibition : Measure IC₅₀ via fluorescence-based kits (e.g., porcine brain tubulin) .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining .

What molecular modeling techniques elucidate the interaction with tubulin?

Q. Advanced Mechanism Study

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding at the colchicine site .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-tubulin complexes .
  • Free Energy Calculations : MM-PBSA quantifies binding affinity (ΔG ~ -9.5 kcal/mol for analogs) .

How do substituent variations at the 3- and 7-positions affect biological activity?

Q. Structure-Activity Relationship (SAR)

Substituent 3-Position 7-Position IC₅₀ (μM) Key Effect
4-BromophenylFixedCyanomethoxy0.45High tubulin affinity
4-ChlorophenylFixedMethoxy1.2Reduced potency
4-FluorophenylFixedTrifluoromethoxy0.78Improved metabolic stability
Data adapted from SAR studies on chromene derivatives .

How can conflicting reports on bioactivity be reconciled?

Data Contradiction Analysis
Potential factors causing discrepancies:

  • Substituent Positioning : Meta vs. para substitution alters steric and electronic effects (e.g., 3-bromo vs. 4-bromo) .
  • Assay Variability : Differences in cell line sensitivity (e.g., MDR vs. non-MDR cells) .
  • Statistical Validation : Use ANOVA to compare IC₅₀ values across studies (p < 0.05 threshold) .

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